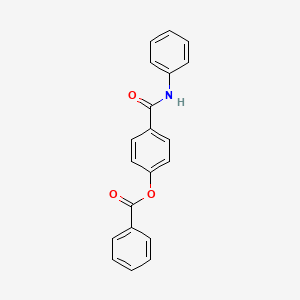

![molecular formula C14H10N4O3 B5576348 3-[5-(2-甲基-3-硝基苯基)-1,2,4-恶二唑-3-基]吡啶](/img/structure/B5576348.png)

3-[5-(2-甲基-3-硝基苯基)-1,2,4-恶二唑-3-基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research.

科学研究应用

药理学应用

该化合物的主要应用之一是在药理学领域。例如,它已被设计和评估了其抑制儿茶酚-O-甲基转移酶 (COMT) 的能力,儿茶酚-O-甲基转移酶是一种在儿茶酚胺神经递质代谢中起关键作用的酶。一项研究报告了发现一种长效、外周选择性 COMT 抑制剂,其中用 1,2,4-恶二唑环取代吡唑核心产生了具有更长时间 COMT 抑制持续时间的化合物。这导致鉴定出一种特定的化合物,恶二唑 37d,作为一种长效、纯外周抑制剂,显示出作为帕金森病中 L-多巴治疗的辅助手段的潜力 (Kiss 等,2010)。

材料科学应用

在材料科学中,该化合物已在聚合物发光二极管 (PLED) 的开发中找到应用。一项研究重点关注硝基苯基支持的聚(1,3,4-恶二唑)及其与 TiO2 的纳米复合材料的光电、形态和机械特性。这些材料表现出电荷转移特性,被发现适用于在 PLED 中用作有源或电子传输层,突出了它们在光电器件制造中的潜力 (Kaippamangalath 等,2016)。

化学合成应用

在化学合成领域,该化合物已被用作新型 COMT 抑制剂制造中的关键中间体。一项研究概述了合成 2-三氟甲基-烟酸衍生物的新途径,这些衍生物是最近发现的 COMT 抑制剂合成中的关键中间体。这突出了该化合物在促进新药理剂开发中的作用 (Kiss 等,2008)。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor such as a hydrazide with a nitrile under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of pyridine and a halogenated oxadiazole intermediate.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor, followed by further functionalization to attach it to the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted aromatic compounds.

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Employed in the development of new materials with specific electronic or optical properties.

Biology and Medicine:

- Investigated for its potential as a pharmacophore in drug design.

- Studied for its antimicrobial and anticancer properties.

Industry:

- Utilized in the production of dyes and pigments.

- Applied in the development of organic semiconductors and other advanced materials.

作用机制

The mechanism of action of 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions.

相似化合物的比较

- 3-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]benzene

- 3-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]thiophene

Comparison:

- The pyridine ring in 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine imparts basicity and the ability to coordinate with metal ions, which is not present in the benzene or thiophene analogs.

- The electronic properties of the compound can be tuned by varying the substituents on the aromatic rings, making it more versatile for different applications.

This detailed article provides a comprehensive overview of 3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

属性

IUPAC Name |

5-(2-methyl-3-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c1-9-11(5-2-6-12(9)18(19)20)14-16-13(17-21-14)10-4-3-7-15-8-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCCSRIBQWGOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790684 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)

![(3aS,10aS)-2-[6-(methoxymethyl)pyridine-2-carbonyl]-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid](/img/structure/B5576279.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)

![1-(methylsulfonyl)-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5576300.png)

![4-[(5-chloro-2-thienyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5576305.png)

![3-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5576309.png)

![ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5576324.png)

![(4aR,7aS)-1-methyl-4-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)

![1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene](/img/structure/B5576335.png)

![4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide](/img/structure/B5576338.png)

![4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5576364.png)